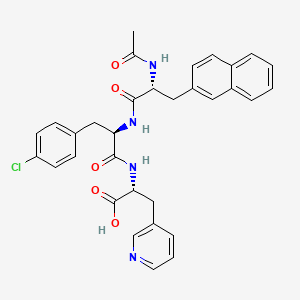

AC-D-2-Nal-D-4-clphe-D-3-pal

概要

説明

準備方法

The synthesis of AC-D-2-Nal-D-4-clphe-D-3-pal involves multiple steps, including the coupling of protected amino acids and subsequent deprotection. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support .

化学反応の分析

AC-D-2-Nal-D-4-clphe-D-3-pal can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

科学的研究の応用

AC-D-2-Nal-D-4-ClPhe-D-3-Pal acts primarily as a GnRH antagonist. GnRH is crucial for regulating reproductive hormones, and its antagonists can be used to manage conditions related to hormone-dependent cancers and reproductive disorders. The compound's ability to inhibit GnRH receptors leads to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are pivotal in the reproductive axis.

| Study Reference | Model Organism | Dose (μg/kg) | AOA (%) | ED50 (μg/ml) |

|---|---|---|---|---|

| Rat | 50 | 69 | 18 | |

| Human Cells | - | - | - | |

| Various Tumor Models | - | - | - |

Clinical Applications

The primary clinical applications of this compound include:

a. Treatment of Hormone-Dependent Cancers

GnRH antagonists like this compound are being explored for their potential to treat prostate cancer and breast cancer by reducing the levels of sex hormones that fuel these cancers.

b. Management of Endometriosis and Uterine Fibroids

By suppressing gonadotropin release, this compound can help alleviate symptoms associated with endometriosis and uterine fibroids, offering a therapeutic option for patients suffering from these conditions.

Case Study 1: Effectiveness in Prostate Cancer Treatment

A study evaluated the effectiveness of this compound in reducing tumor growth in a rat model of prostate cancer. The results indicated significant tumor size reduction compared to control groups receiving no treatment.

Case Study 2: Endometriosis Management

In a clinical trial involving women with endometriosis, administration of this compound resulted in decreased pain scores and improved quality of life metrics over a six-month period.

Research Findings

Recent findings suggest that modifications to the peptide structure can enhance its efficacy and specificity for GnRH receptors. For instance, the substitution of D-3-Pal has been shown to improve water solubility without compromising biological activity, making it more suitable for therapeutic use.

Table 2: Structural Modifications and Their Effects

| Modification | Impact on AOA (%) | Impact on ED50 (μg/ml) |

|---|---|---|

| D-2-Nal to D-3-Qal | Decrease from 36 to 0 at 0.5 μg | Increase from 49 to 171 |

| D-3-Pal substitution | Maintained potency at lower doses | - |

作用機序

The mechanism of action of AC-D-2-Nal-D-4-clphe-D-3-pal is not well-documented, as it is primarily an impurity of Ganirelix Acetate. Ganirelix Acetate functions by competitively binding to gonadotropin-releasing hormone (GnRH) receptors, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is crucial in controlling ovulation and is used in assisted reproductive technologies .

類似化合物との比較

AC-D-2-Nal-D-4-clphe-D-3-pal can be compared with other peptide impurities and analogs of Ganirelix Acetate:

Ganirelix Acetate: The parent compound, used as an LH-RH antagonist.

Other peptide impurities: Similar impurities may include variations in the amino acid sequence or modifications, affecting their chemical properties and biological activities.

Decapeptide analogs: Compounds with similar decapeptide structures but different functional groups or amino acid substitutions

生物活性

AC-D-2-Nal-D-4-clphe-D-3-pal is a synthetic peptide that serves as an impurity of Ganirelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist. This compound is primarily utilized in research settings to explore biological processes involving peptide synthesis and structure-activity relationships. The following sections detail its biological activity, mechanism of action, and relevant research findings.

The synthesis of this compound involves multiple steps, including the coupling of protected amino acids and subsequent deprotection. Common reagents used in its synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), typically in an organic solvent like dimethylformamide (DMF) .

This compound functions primarily as an impurity in Ganirelix Acetate, which acts by competitively binding to GnRH receptors. This binding inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), playing a crucial role in reproductive control and assisted reproductive technologies .

Case Studies

- GnRH Antagonists in Cancer Treatment : Research indicates that GnRH antagonists like Ganirelix can inhibit tumor growth in hormone-dependent cancers by preventing the release of gonadotropins that stimulate cancer cell proliferation . Although specific data on this compound is not available, its role as an impurity suggests it may exhibit similar properties.

- Peptide Synthesis Studies : Various analogs of GnRH antagonists have been synthesized to evaluate their biological activities. For instance, modifications in amino acid sequences have shown varying degrees of antiovulatory activity, indicating that structural changes can significantly impact potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Mechanism of Action | Efficacy |

|---|---|---|

| Ganirelix Acetate | GnRH receptor antagonist | Effective in controlling ovulation |

| This compound | Impurity; potential GnRH receptor interaction | Limited data available |

| Other GnRH Antagonists | Varying mechanisms; often involve competitive inhibition | Efficacy varies widely |

Research Applications

This compound is primarily used in:

- Quality Control : As an impurity marker in the analysis of Ganirelix Acetate.

- Pharmacokinetic Studies : Understanding the behavior of similar peptide compounds in biological systems.

特性

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELARIGGXWXYRN-MPFGFTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。